molecular formula C7H9ClN2 B2555940 1-(3-Chloropyridin-2-yl)ethylamine CAS No. 1270379-42-4

1-(3-Chloropyridin-2-yl)ethylamine

Cat. No. B2555940
CAS RN: 1270379-42-4
M. Wt: 156.61
InChI Key: LQNYOSWQUKAKNL-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)ethylamine is a chemical compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.61 .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another method for synthesizing chlorantraniliprole, which involves this compound, has been patented .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 .


Chemical Reactions Analysis

One study reported the sequential conversion of 1-(pyridin-2-yl)ethylamine to 1-(pyridin-2-yl)-N-((4 R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Role in Ethylene Biosynthesis and Senescence Inhibition

Research has highlighted the importance of compounds structurally related to 1-(3-Chloropyridin-2-yl)ethylamine in the inhibition of ethylene biosynthesis, a crucial process in plant aging and senescence. Polyamines, for instance, have been shown to inhibit ethylene production from methionine by targeting the ACC synthase activity and the conversion of ACC to ethylene, thus delaying the senescence in oat leaves (Fuhrer, Kaur-Sawhney, Shih, & Galston, 1982). This finding suggests potential agricultural applications in enhancing crop shelf life and reducing post-harvest losses.

Inhibition of Corrosion in Metals

This compound and its derivatives have been found to play a significant role in the field of corrosion science. Cadmium(II) Schiff base complexes derived from similar pyridinyl compounds have demonstrated notable corrosion inhibition properties on mild steel surfaces treated with hydrochloric acid, as evidenced by electrochemical and microscopic analyses (Das et al., 2017). This application is particularly relevant in materials science and engineering, offering a pathway to enhancing the durability and lifespan of metal-based structures and components.

Synthetic Chemistry and Catalysis

The compound has been implicated in the synthesis of complex molecules through its involvement in catalytic and synthetic processes. For example, it has been utilized in the chemical activation of alkoxyamines, leading to bond homolysis crucial for various synthetic applications (Audran et al., 2013). Such reactions are fundamental in organic synthesis, providing pathways to novel materials and pharmaceuticals.

Pharmaceutical Research and Development

Compounds structurally related to this compound have been explored for their binding affinity and biological activity, leading to the discovery of potential therapeutic agents. For instance, certain polyamines and Schiff base complexes have been evaluated for their antimicrobial activity and sigma receptor binding, which could inform the development of new drugs with applications in cancer therapy and neurodegenerative diseases (de Costa et al., 1992).

Environmental Science and Water Treatment

The analysis of aliphatic amines, including derivatives of this compound, in wastewater and surface water highlights the compound's relevance in environmental monitoring and pollution control. Techniques involving derivatization and gas chromatography-mass spectrometry have been employed to detect these amines at sub-ppb levels, emphasizing their importance in assessing and managing environmental health (Sacher, Lenz, & Brauch, 1997).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNYOSWQUKAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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